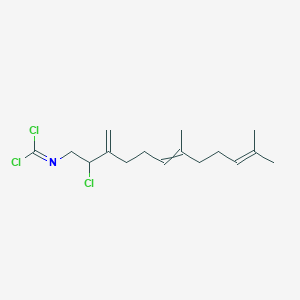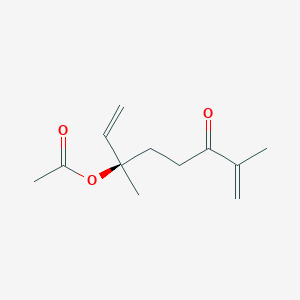
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is an organic compound with the molecular formula C12H20O3 This compound is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate typically involves the reaction of a suitable precursor with acetic anhydride in the presence of a catalyst. One common method is the esterification of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-ol with acetic anhydride under acidic conditions. The reaction is usually carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, which helps in maintaining the desired reaction conditions and improving the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Aplicaciones Científicas De Investigación
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, modulating biochemical pathways and exerting their effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in metabolic and signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3,7-Dimethyl-6-octen-1-yl acetate: Similar structure but lacks the ketone group.
(3R)-3,7-Dimethyl-6-oxooctanoic acid: Similar structure but has a carboxylic acid group instead of an acetate ester.
Uniqueness
(3R)-3,7-Dimethyl-6-oxoocta-1,7-dien-3-yl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Propiedades
Número CAS |
63525-02-0 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
[(3R)-3,7-dimethyl-6-oxoocta-1,7-dien-3-yl] acetate |
InChI |
InChI=1S/C12H18O3/c1-6-12(5,15-10(4)13)8-7-11(14)9(2)3/h6H,1-2,7-8H2,3-5H3/t12-/m0/s1 |
Clave InChI |
UGSCGYILWYOHQT-LBPRGKRZSA-N |
SMILES isomérico |
CC(=C)C(=O)CC[C@](C)(C=C)OC(=O)C |
SMILES canónico |
CC(=C)C(=O)CCC(C)(C=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
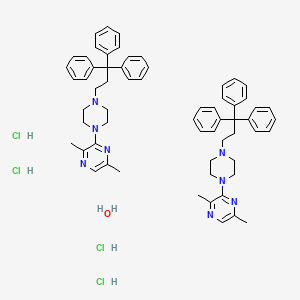

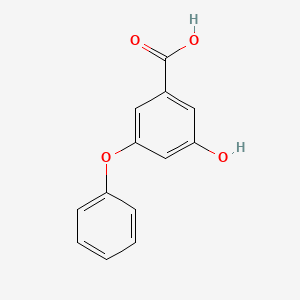

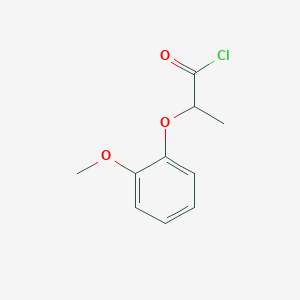



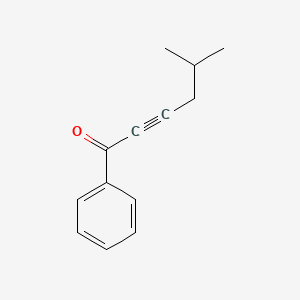
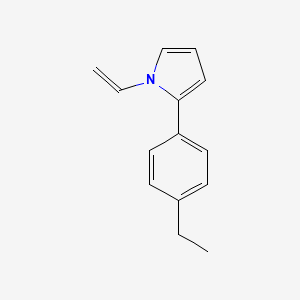
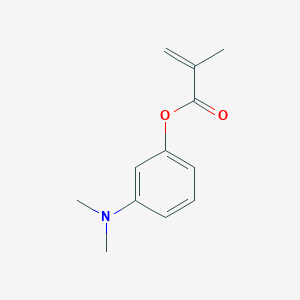
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
